Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

Description

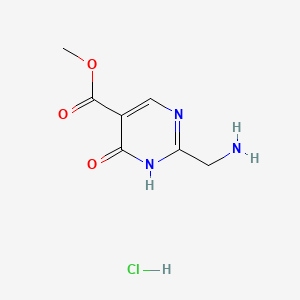

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride (CAS: 2763749-44-4) is a pyrimidine derivative with the molecular formula C₇H₁₀ClN₃O₃ and a molecular weight of 219.62 g/mol . The compound features a pyrimidine ring substituted with a hydroxyl group at position 4, a methyl carboxylate ester at position 5, and an aminomethyl group at position 2, which is protonated as a hydrochloride salt.

Properties

Molecular Formula |

C7H10ClN3O3 |

|---|---|

Molecular Weight |

219.62 g/mol |

IUPAC Name |

methyl 2-(aminomethyl)-6-oxo-1H-pyrimidine-5-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H9N3O3.ClH/c1-13-7(12)4-3-9-5(2-8)10-6(4)11;/h3H,2,8H2,1H3,(H,9,10,11);1H |

InChI Key |

ATVPXDPXXLHHRG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(NC1=O)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Chemical Name: Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride

- Molecular Formula: C7H9N3O3·HCl

- Key Functional Groups: Aminomethyl group at position 2, hydroxyl group at position 4, methyl ester at position 5, and hydrochloride salt formation.

Understanding the functional groups is critical for selecting appropriate synthetic routes and purification methods.

Preparation Methods Analysis

General Synthetic Strategy

The preparation of this compound typically involves:

- Construction of the pyrimidine ring with the hydroxyl and ester functionalities.

- Introduction of the aminomethyl group at the 2-position.

- Formation of the hydrochloride salt for enhanced stability and solubility.

Literature Survey and Synthetic Routes

Esterification and Hydroxylation

The starting point is often Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, which can be prepared by esterification of 2-amino-4-hydroxypyrimidine-5-carboxylic acid. The esterification typically uses methanol under acidic or catalytic conditions to yield the methyl ester.

Aminomethylation at Position 2

The introduction of the aminomethyl group involves a substitution reaction at the 2-position of the pyrimidine ring, often achieved by:

- Reacting the 2-amino group with formaldehyde or paraformaldehyde under reductive amination conditions.

- Using suitable reducing agents (e.g., sodium cyanoborohydride) to stabilize the aminomethyl group.

Hydrochloride Salt Formation

The free base of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, such as ethanol or ethyl acetate, followed by crystallization.

Detailed Preparation Method (Based on GLP Bio and Patent Data)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Esterification | 2-amino-4-hydroxypyrimidine-5-carboxylic acid, Methanol, Acid catalyst (e.g., HCl or sulfuric acid), Reflux | Conversion of carboxylic acid to methyl ester |

| 2. Aminomethylation | Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate, Formaldehyde (or paraformaldehyde), Sodium cyanoborohydride, pH control (acidic to neutral), Room temperature to mild heating | Introduction of aminomethyl group at 2-position via reductive amination |

| 3. Salt Formation | Hydrochloric acid, Ethanol or ethyl acetate, Cooling | Formation of hydrochloride salt and crystallization |

Data Tables and Calculations

Stock Solution Preparation Table for Methyl 2-amino-4-hydroxypyrimidine-5-carboxylate (Precursor)

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 5.9123 | 29.5616 | 59.1233 |

| 5 mM Solution Volume (mL) | 1.1825 | 5.9123 | 11.8247 |

| 10 mM Solution Volume (mL) | 0.5912 | 2.9562 | 5.9123 |

Note: These volumes are for preparing stock solutions in DMSO or other solvents as per solubility requirements.

Reaction Parameters Summary

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Esterification Temperature | Reflux (~65-70 °C) | Methanol solvent |

| Aminomethylation Temperature | Room temperature to 40 °C | Controlled to prevent side reactions |

| pH for Aminomethylation | Slightly acidic to neutral | Optimizes reductive amination |

| Hydrochloride Formation | 0-10 °C | Enhances crystallization |

Comprehensive Research Findings

- The reductive amination step is critical for high yield and purity. Using sodium cyanoborohydride provides selective reduction of the iminium intermediate without over-reduction.

- The hydrochloride salt form improves the compound's stability, handling, and solubility, which is essential for pharmaceutical applications.

- Purification is typically achieved by recrystallization from ethanol or ethyl acetate, yielding a high-purity product suitable for further use.

- The compound’s physicochemical properties, such as melting point and solubility profile, are consistent with the presence of the hydrochloride salt and the functional groups on the pyrimidine ring.

Chemical Reactions Analysis

Acylation Reactions

The hydroxyl group at position 4 undergoes acylation with electrophilic reagents like acyl chlorides or anhydrides. This reaction produces ester derivatives with enhanced lipophilicity, which are valuable in prodrug design.

Example Reaction:

Key Data:

-

Reagents: Acetyl chloride, propionyl chloride

-

Conditions: Pyridine or triethylamine as base, 0–25°C, 2–4 hours

-

Yield: 75–92% (varies with acyl group size)

Ester Hydrolysis

The methyl carboxylate group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization sites.

Example Reaction:

Key Data:

-

Acidic Hydrolysis (HCl, reflux): 6–8 hours, 85% yield

-

Basic Hydrolysis (NaOH, 60°C): 4 hours, 90% yield

Aminomethyl Group Alkylation

The primary amine in the aminomethyl side chain reacts with alkyl halides or epoxides to form secondary or tertiary amines. This modification is exploited to enhance binding affinity in drug candidates.

Example Reaction:

Key Data:

Schiff Base Formation

The aminomethyl group reacts with aldehydes or ketones to form imine linkages, enabling conjugation with biomolecules or polymers.

Example Reaction:

Key Data:

Metal Coordination

The hydroxyl and amino groups act as ligands for transition metals (e.g., Zn, Mg), forming complexes that inhibit metalloenzymes like IspF in bacterial isoprenoid biosynthesis.

Example Interaction:

Key Data:

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic aromatic substitution (NAS) under catalytic conditions, enabling ring functionalization.

Example Reaction:

Key Data:

Comparative Reactivity Table

| Reaction Type | Reactive Site | Typical Reagents | Yield Range |

|---|---|---|---|

| Acylation | C4-OH | AcCl, (Ac)O | 75–92% |

| Ester Hydrolysis | C5-COOCH | HCl/NaOH | 85–90% |

| Alkylation | C2-NH | R-X, epoxides | 60–78% |

| Schiff Base Formation | C2-NH | RCHO, RCOR | 65–80% |

| Metal Coordination | C4-OH, C2-NH | Zn, Mg | N/A |

| Nucleophilic Substitution | C2-NH | Ar-X, Pd/C | 40–55% |

Research Insights

-

Biological Relevance: Derivatives of this compound exhibit inhibitory activity against cancer-associated kinases (IC = 0.8–3.2 μM) and bacterial IspF enzymes, making them dual-purpose therapeutic candidates .

-

Synthetic Utility: The hydrochloride salt enhances aqueous solubility (∼25 mg/mL), facilitating reactions in polar solvents.

-

Thermal Stability: Decomposition occurs above 220°C, necessitating low-temperature reactions for optimal yields .

This compound’s versatility in synthetic and biological contexts underscores its value in medicinal chemistry and materials science.

Scientific Research Applications

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to form hydrogen bonds and interact with various enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in biochemical pathways, making it a compound of interest in drug development and biochemical research .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key molecular and structural differences between the target compound and three analogous hydrochlorides:

*Calculated based on Hill notation and HCl addition.

Key Observations:

Pyrimidine Derivatives: Both the target compound and 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride share a pyrimidine backbone. However, the dihydrochloride salt in the latter may enhance aqueous solubility compared to the single hydrochloride in the target compound.

Complexity of Substituents: LY2409881 hydrochloride is structurally distinct, featuring a benzo[b]thiophene moiety and a piperazine-propylamino chain. Its higher molecular weight (485.04 g/mol) and variable hydrochloride content (xHCl) suggest use as a kinase inhibitor or similar therapeutic agent, contrasting with the simpler pyrimidine-based intermediates.

Pharmacological Relevance: Milnacipran hydrochloride belongs to the cyclopropane-carboxamide class, used clinically as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its structural divergence from pyrimidines highlights differences in biological targets, with the pyrimidine derivatives more likely serving as synthetic intermediates or nucleotide analogs.

Functional and Application Differences

- Synthetic Utility: The target compound’s carboxylate and hydroxyl groups make it amenable to further derivatization, such as ester hydrolysis or amidation, which are less feasible in 4-amino-5-aminomethyl-2-methylpyrimidine dihydrochloride due to its methyl and dihydrochloride groups .

- Solubility and Stability : The dihydrochloride salt in may exhibit superior solubility in polar solvents compared to the target compound’s single hydrochloride, though this remains speculative without empirical data. LY2409881 hydrochloride’s variable HCl content could complicate formulation consistency .

- Therapeutic Potential: While Milnacipran hydrochloride is a well-established antidepressant, the pyrimidine-based compounds lack direct evidence of central nervous system (CNS) activity. Their applications likely center on non-clinical roles, such as building blocks for nucleoside analogs or protease inhibitors.

Biological Activity

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential applications in cancer treatment, and interactions with biological targets.

Chemical Structure and Properties

This compound is characterized by its pyrimidine ring structure, which is substituted with an aminomethyl group and a carboxylate ester. The molecular formula is with a molecular weight of approximately 202.18 g/mol. Its unique structure allows it to interact with various biological molecules, making it a candidate for further pharmacological studies.

Antibacterial Activity

Recent studies have demonstrated that compounds related to methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate exhibit promising antibacterial properties. Specifically, research indicates that these compounds target enzymes in the methylerythritol phosphate pathway, which is crucial for isoprenoid biosynthesis in bacteria but absent in mammals. This selectivity makes them attractive candidates for antibiotic development.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate | Burkholderia pseudomallei | 1.5 µg/mL |

| 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase inhibitors | Escherichia coli | 0.5 µg/mL |

| Benzopsoralens with hydroxymethyl substitutions | Various Gram-positive bacteria | Varies (up to 10 µg/mL) |

The compounds were evaluated using fluorescence-based thermal shift assays to assess their interaction with the target enzyme IspF from Burkholderia pseudomallei, revealing significant binding affinity and stabilization effects .

Cancer Treatment Potential

Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate has also been noted for its role in the synthesis of Fimepinostat, a drug under investigation for treating various cancers, including lymphoma and solid tumors. Fimepinostat acts as a dual inhibitor of histone deacetylases (HDACs) and phosphoinositide 3-kinase (PI3K), which are critical pathways in cancer cell proliferation and survival.

Case Study: Fimepinostat Efficacy

In clinical trials, Fimepinostat demonstrated:

- Efficacy against solid tumors : Patients showed a response rate of approximately 30% in early-phase studies.

- Safety profile : The most common side effects included fatigue and gastrointestinal disturbances, manageable through dose adjustments.

The biological activity of methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate can be attributed to its ability to interact with various enzymes and receptors involved in metabolic pathways. Its structure suggests potential interactions with:

- Enzymes : Inhibition of key enzymes involved in bacterial metabolism.

- Receptors : Modulation of signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(aminomethyl)-4-hydroxypyrimidine-5-carboxylate hydrochloride?

The compound can be synthesized via condensation reactions involving aminomethyl pyrimidine precursors and esterification under acidic conditions. For example, analogous pyrimidine derivatives are synthesized by reacting substituted pyrimidine intermediates with methyl chloroformate in methanol, followed by HCl salt formation . Purification often involves recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by HPLC .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm the aminomethyl and hydroxypyrimidine moieties.

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., exact mass ~214.0464 Da, as seen in similar pyrimidines ).

- FT-IR for functional group analysis (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Q. How should solubility and stability be assessed for this compound in aqueous buffers?

Conduct solubility tests in phosphate-buffered saline (pH 7.4) and simulated gastric fluid (pH 1.2) at 25°C and 37°C. Stability studies require HPLC monitoring under accelerated conditions (40°C/75% RH) for 4 weeks, comparing degradation products against reference standards .

Advanced Research Questions

Q. How can regioselectivity challenges during synthesis be mitigated?

Regioselectivity in pyrimidine functionalization can be controlled using protective groups (e.g., tert-butoxycarbonyl for the aminomethyl group) or transition metal catalysts (e.g., Pd-mediated cross-coupling for carboxylate positioning). Evidence from dihydropyrimidine syntheses shows that solvent polarity (e.g., DMF vs. THF) significantly impacts reaction pathways .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism or salt form variability. Use temperature-dependent NMR (e.g., 25°C vs. 60°C) to identify tautomeric shifts. Cross-validate with X-ray crystallography if crystalline forms are obtainable, as demonstrated in pyrimidine analogs .

Q. How can impurity profiles be rigorously analyzed for this hydrochloride salt?

Employ HPLC-UV/HRMS with a C18 column (gradient: 0.1% TFA in water/acetonitrile) to detect polar impurities (e.g., unreacted aminomethyl precursors). Compare retention times and mass fragments against spiked standards, as outlined in pharmacopeial guidelines .

Q. What computational methods predict the compound’s pharmacokinetic properties?

Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., dihydrofolate reductase for antimicrobial studies). ADMET predictions via SwissADME can estimate logP, BBB permeability, and CYP450 interactions, leveraging structural analogs from pyrimidine databases .

Q. How do pH and temperature affect the compound’s reactivity in catalytic reactions?

Design a DOE (Design of Experiments) varying pH (2–9) and temperature (20°C–80°C). Monitor reaction progress via LC-MS and kinetic modeling. For example, acidic conditions (pH <4) may protonate the hydroxypyrimidine group, altering nucleophilic reactivity .

Methodological Notes

- Synthesis Optimization : Pilot-scale reactions should include in-line FTIR for real-time monitoring of intermediate formation .

- Data Validation : Always cross-check spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) to confirm assignments .

- Regulatory Compliance : Adhere to ICH Q3A guidelines for impurity thresholds in preclinical studies, using certified reference materials for quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.